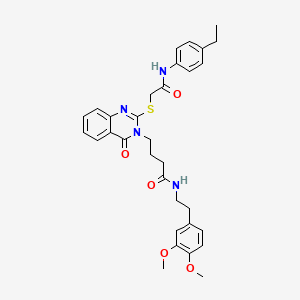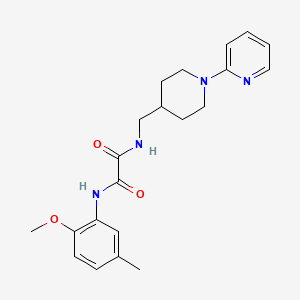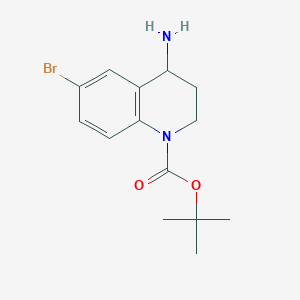
Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate” is a chemical compound with the molecular formula C14H18BrNO2 . It has a molecular weight of 312.20 g/mol . The IUPAC name for this compound is tert-butyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-7-6-10-8-12(15)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3 . The Canonical SMILES for this compound is CC©©OC(=O)N1CCC2=C(C1)C=CC(=C2)Br .Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C in a sealed and dry environment . It has a XLogP3-AA value of 3.3 , indicating its lipophilicity. The compound does not have any hydrogen bond donors .Wissenschaftliche Forschungsanwendungen
Synthesis of Difluoromethylated Quinazolic Acid Derivatives Tert-butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester and its 6-substituted esters were synthesized via intramolecular defluorinative cyclization under basic conditions. These compounds serve as precursors for a new type of cyclic amino acid, showcasing the compound's utility in innovative synthetic chemistry approaches (Hao, Ohkura, Amii, & Uneyama, 2000).
Preparation of Quinoxaline-3-carboxylates Quinoxaline-3-carboxylates and analogs, crucial structural motifs in bioactive natural products and synthetic drugs, were efficiently prepared from quinoxalin-2(1H)-ones and carbazates. This metal- and base-free protocol highlights the significance of tert-butyl carbazate in the coupling reaction, leading to the decarboxylation product 3-(tert-butyl)-1-methylquinoxalin-2(1H)-one (Xie et al., 2019).
Antimalarial Drug Candidate Development N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, was rationally designed and developed. It exhibited excellent activity against Plasmodium falciparum and rodent malaria parasites, with its chemistry optimized for production from inexpensive, readily available materials. This example illustrates the potential medical applications of tert-butyl-amino compounds (O’Neill et al., 2009).
Synthesis of Heterocyclic-Fused Quinoline Compounds Ethyl 2-bromomethyl-quinoline-3-carboxylate reacted with substituted tert-butyl-phenols to yield 2-tert-butyl-phenoxy-methyl-quinoline-3-carboxylic acids. These acids underwent intramolecular Friedel-Crafts acylation to produce tert-butyl substituted heterocyclic-fused quinoline compounds, demonstrating the versatility of tert-butyl compounds in synthesizing complex heterocyclic structures (Gao, 2008).
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338, which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Zukünftige Richtungen
While specific future directions for “Tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate” are not available, related compounds have been used as scaffolds in the synthesis of biologically active natural products . These compounds could potentially be used in the development of new drugs with various biological activities .
Eigenschaften
IUPAC Name |
tert-butyl 4-amino-6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-11(16)10-8-9(15)4-5-12(10)17/h4-5,8,11H,6-7,16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNQXMOSEUPBIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C2=C1C=CC(=C2)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


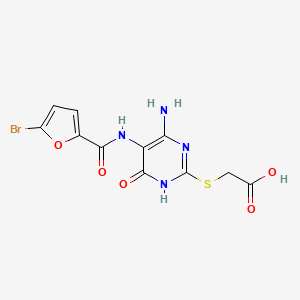
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2380805.png)
![2-[1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2380807.png)
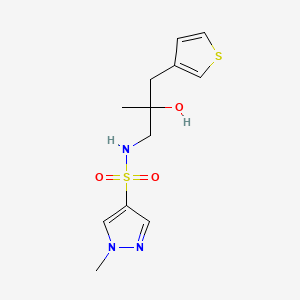
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2380813.png)

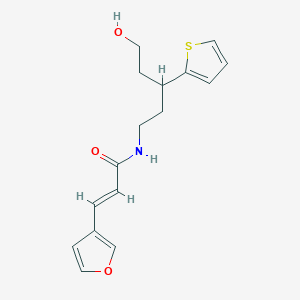
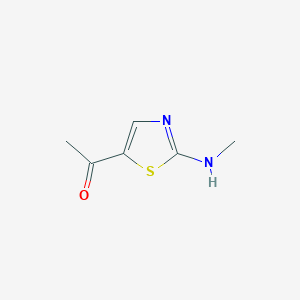

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2380818.png)

